molecular formula C33H36N4O B11600568 10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11600568
M. Wt: 504.7 g/mol
InChI Key: GVTWCYXIFIPVMM-UHFFFAOYSA-N
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Description

10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that combines benzimidazole and dibenzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the formation of the dibenzodiazepine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dibenzodiazepine core may also contribute to the compound’s overall biological effects by modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of benzimidazole and dibenzodiazepine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H36N4O

Molecular Weight

504.7 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-6-(4-tert-butylphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H36N4O/c1-32(2,3)22-16-14-21(15-17-22)31-30-26(18-33(4,5)19-28(30)38)34-25-12-8-9-13-27(25)37(31)20-29-35-23-10-6-7-11-24(23)36-29/h6-17,31,34H,18-20H2,1-5H3,(H,35,36)

InChI Key

GVTWCYXIFIPVMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=NC5=CC=CC=C5N4)C6=CC=C(C=C6)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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